molecular formula C17H19N5O3 B2713922 2-((1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797746-07-6

2-((1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2713922
CAS No.: 1797746-07-6
M. Wt: 341.371
InChI Key: PEGNTNOQAPEWCF-UHFFFAOYSA-N
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Description

2-((1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a useful research compound. Its molecular formula is C17H19N5O3 and its molecular weight is 341.371. The purity is usually 95%.
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Mechanism of Action

Mode of Action

It is known that the compound is involved in several reactions as a reagent . The compound’s interaction with its targets and the resulting changes would depend on the specific biochemical context.

Biochemical Pathways

The compound 2-((1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is involved in several biochemical pathways. It is used as a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer . The downstream effects of these pathways would depend on the specific biological context.

Result of Action

It is known that the compound is involved in several reactions as a reagent , which suggests that it may have diverse effects depending on the specific biochemical context.

Properties

IUPAC Name

2-[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-21-11-14(16(20-21)24-2)17(23)22-8-5-13(6-9-22)25-15-12(10-18)4-3-7-19-15/h3-4,7,11,13H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGNTNOQAPEWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.